N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)quinoxaline-2-carboxamide
Description
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)quinoxaline-2-carboxamide is a heterocyclic compound combining a quinoxaline backbone with a 1,2,4-triazole moiety. The quinoxaline core is known for its electron-deficient aromatic system, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-11(2)15(8-22-10-17-9-19-22)21-16(23)14-7-18-12-5-3-4-6-13(12)20-14/h3-7,9-11,15H,8H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROUWHRSUKTZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)quinoxaline-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.
Attachment of the Triazole to the Quinoxaline Core: This step involves the coupling of the triazole derivative with a quinoxaline carboxylic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound .
Scientific Research Applications
Anticonvulsant Properties
Research indicates that this compound interacts with sodium channels in neuronal tissues, exhibiting anticonvulsant properties. By inhibiting the activity of these channels, it can potentially prevent seizures. The mechanism involves hydrogen bonding and hydrophobic interactions with specific target proteins in the nervous system.
Antitumor Activity
Studies have shown that derivatives of triazolopyrimidines can exhibit cytotoxic effects against various cancer cell lines. Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate may similarly possess antitumor properties due to its structural characteristics. Ongoing research is evaluating its efficacy against specific types of tumors.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also have anti-inflammatory effects. Triazolopyrimidine derivatives have been linked to the modulation of inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
Synthesis Techniques
The synthesis of methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multicomponent reactions. Techniques such as microwave-assisted synthesis or continuous flow reactors are employed to enhance yield and efficiency. The reaction conditions often include refluxing in ethanol or suitable solvents for several hours.
Development of Functional Materials
The unique chemical properties of methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate make it a candidate for developing functional materials in electronics and photonics. Its ability to form stable complexes with metal ions could lead to applications in catalysis and sensor technology.
Case Studies and Research Findings
| Study Reference | Focus | Findings |
|---|---|---|
| Sodium Channel Interaction | Demonstrated inhibition of sodium channels leading to anticonvulsant effects in animal models. | |
| Cytotoxicity against Cancer Cells | Showed significant cytotoxic effects on various cancer cell lines; further studies underway to understand mechanisms. | |
| Inflammatory Pathway Modulation | Indicated potential for reducing inflammation in preclinical models; ongoing investigations into specific pathways involved. |
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of enzyme activity. The quinoxaline core may interact with other molecular targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to three categories of analogs: quinoxaline-carboxamide derivatives, 1,2,4-triazole-containing compounds, and hybrid heterocycles. Key comparisons are summarized in Table 1, followed by detailed analysis.
Table 1: Structural and Functional Comparison of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)quinoxaline-2-carboxamide and Analogs
Quinoxaline-Carboxamide Analogs
The pyrazole-containing analog N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-quinoxalinecarboxamide () shares the quinoxaline-carboxamide backbone but substitutes the triazole with a pyrazole group. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic resistance compared to the target compound’s methyl group . Pyrazole derivatives are often associated with antifungal activity due to their ability to disrupt ergosterol biosynthesis.
1,2,4-Triazole-Containing Analogs
The dienamide compound (2E,4E)-5-(benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide () shares the triazole moiety but lacks the quinoxaline system. Its conjugated diene and methylene dioxyl groups contribute to planar rigidity, favoring intercalation with DNA or enzyme active sites in anticancer assays . The target compound’s branched alkyl chain may reduce such rigidity but improve solubility and membrane permeability.
The β-triazolyl-alanine derivative methyl 2-(N-(tert-butoxycarbonyl)benzamido)-3-(1H-1,2,4-triazol-1-yl)butanoate () highlights the role of triazole in metabolic pathways. The target compound’s quinoxaline core may redirect its activity toward mammalian targets, such as kinase inhibition.
Hybrid Heterocycles
Benzothiazole-triazole hybrids like 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide () combine sulfur-containing heterocycles with triazole. The thioether linkage in these compounds enhances antibacterial activity, possibly through thiol-mediated redox interactions . The target compound’s amide linker and quinoxaline system may instead favor π-π stacking interactions with aromatic residues in target proteins.
Biological Activity
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C13H15N5O
- Molecular Weight : 245.29 g/mol
- CAS Number : 64922-02-7
- LogP : 0.50320 (indicating moderate lipophilicity)
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the triazole ring facilitates hydrogen bonding and coordination with metal ions, which is crucial for enzyme interactions. Notably, it has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and cellular signaling pathways .
Antidepressant and Anxiolytic Effects
Research indicates that quinoxaline derivatives exhibit antidepressant and anxiolytic properties. For instance, studies have demonstrated that similar compounds can act as 5-HT3 receptor antagonists, which are implicated in mood regulation . The forced swim test (FST) and tail suspension test (TST) are commonly used to evaluate these effects in animal models.
Table 1: Summary of Antidepressant Activity Tests
| Test Type | Purpose | Findings |
|---|---|---|
| Forced Swim Test | Measure despair behavior | Significant reduction in immobility time |
| Tail Suspension Test | Assess behavioral despair | Decreased duration of immobility |
Anticancer Properties
The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction. Its ability to modulate gene expression and influence cell signaling pathways contributes to its anticancer activity. Specifically, it has been noted that triazole-containing compounds can exhibit cytotoxic effects on various cancer cell lines by disrupting cellular metabolism.
Case Studies
- Study on Antidepressant Activity : A study evaluated the effects of a quinoxaline derivative similar to this compound in a chronic model of depression using olfactory bulbectomy in rats. Results indicated significant improvements in depressive symptoms compared to control groups .
- Anticancer Research : In vitro studies demonstrated that compounds with similar structures inhibited the growth of human cancer cell lines by triggering apoptotic pathways. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Q & A
How can researchers optimize the synthesis of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)quinoxaline-2-carboxamide to improve yield and purity?
Level: Basic
Methodological Answer:
- Step 1: Utilize Lewis acids (e.g., BF₃·Et₂O) for cyclization reactions to stabilize intermediates and reduce side products .
- Step 2: Optimize coupling agents (e.g., HATU or EDCI) for amide bond formation between the quinoxaline core and triazole-containing side chain, ensuring stoichiometric control .
- Step 3: Employ gradient HPLC purification with C18 columns to isolate the target compound from structurally similar by-products .
- Step 4: Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points .
What advanced spectroscopic and computational methods are recommended for elucidating the molecular structure of this compound?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR and 2D techniques (COSY, HSQC) to assign stereochemistry and confirm substituent positions, particularly for the triazole and branched alkyl chain .
- X-ray Crystallography: Co-crystallize with heavy atoms (e.g., Pt derivatives) to resolve spatial arrangements of the quinoxaline and triazole moieties .
- DFT Calculations: Perform density functional theory (DFT) simulations to predict electronic properties and validate experimental NMR/IR data .
Which in vitro assays are most suitable for initial screening of its biological activities, particularly kinase inhibition?
Level: Basic
Methodological Answer:
- Kinase Profiling: Use a panel of recombinant kinases (e.g., MET, EGFR) in ADP-Glo™ assays to measure inhibition at 1–10 µM concentrations .
- Cellular Viability Assays: Employ MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, HeLa) to assess antiproliferative effects, with IC₅₀ calculations using nonlinear regression .
- Microbial Susceptibility Testing: Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative pathogens to evaluate antimicrobial potential .
How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing pharmacological activity?
Level: Advanced
Methodological Answer:
- Analog Synthesis: Systematically modify the triazole substituent (e.g., methyl vs. phenyl groups) and alkyl chain length, retaining the quinoxaline core .
- Activity Clustering: Use principal component analysis (PCA) to correlate structural variations (e.g., logP, H-bond donors) with bioassay data (e.g., IC₅₀, MIC) .
- Crystallographic Mapping: Solve co-crystal structures with target enzymes (e.g., kinases) to identify key binding interactions (e.g., hydrogen bonds with triazole N-atoms) .
What strategies are effective in resolving discrepancies between in vitro and in vivo efficacy data for this compound?
Level: Advanced
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to explain reduced in vivo activity .
- Tissue Distribution Studies: Use radiolabeled (¹⁴C) compound to track bioavailability in target organs via autoradiography .
- Proteomic Analysis: Apply SILAC (stable isotope labeling by amino acids in cell culture) to identify off-target interactions in vivo that may counteract efficacy .
Which experimental approaches assess the metabolic stability and potential metabolite identification?
Level: Advanced
Methodological Answer:
- Liver Microsome Assays: Incubate with human/rat liver microsomes and NADPH, followed by LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to evaluate isoform-specific inhibition, which may inform drug-drug interaction risks .
- Stable Isotope Tracing: Adminstrate deuterated analogs to track metabolic pathways in vivo .
How can molecular docking and dynamics simulations guide target identification?
Level: Advanced
Methodological Answer:
- Docking Workflow: Use AutoDock Vina to screen against kinase ATP-binding pockets, prioritizing targets with Glide scores < −7.0 kcal/mol .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical residues (e.g., hinge region interactions) .
- Free Energy Calculations: Apply MM-PBSA to quantify binding affinities and validate against experimental IC₅₀ values .
What challenges arise in obtaining high-quality crystals for X-ray diffraction, and how to address them?
Level: Advanced
Methodological Answer:
- Challenge 1: Low solubility in aqueous buffers. Solution: Use co-solvents (e.g., DMSO:PEG 400 mixtures) and vapor diffusion techniques .
- Challenge 2: Polymorphism. Solution: Screen >100 crystallization conditions (e.g., pH 4–9, diverse salts) using high-throughput robotic platforms .
- Challenge 3: Weak intermolecular interactions. Solution: Co-crystallize with fragment ligands (e.g., adenine mimics) to stabilize lattice packing .
What methodologies determine the compound's selectivity against related kinases or enzymes?
Level: Advanced
Methodological Answer:
- Kinome-Wide Profiling: Use KINOMEscan® to measure binding against 468 kinases at 1 µM, with selectivity scores (S(35)) < 0.01 indicating high specificity .
- Enzyme Kinetics: Compare kcat/Km values for target vs. off-target enzymes (e.g., PDEs) under Michaelis-Menten conditions .
- Thermal Shift Assays: Monitor ΔTm (<2°C shift) to confirm absence of binding to non-target proteins .
Which in silico and in vitro models are prioritized for early toxicity profiling?
Level: Advanced
Methodological Answer:
- In Silico: Run ProTox-II to predict hepatotoxicity and mutagenicity alerts based on structural fingerprints .
- hERG Channel Assays: Use patch-clamp electrophysiology (IC₅₀ > 30 µM acceptable) to assess cardiac risk .
- Genotoxicity Screening: Perform Ames tests (TA98/TA100 strains) with/without metabolic activation (S9 fraction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
